molecular formula C21H30N2O5 B14749894 1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate

1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate

Cat. No.: B14749894
M. Wt: 390.5 g/mol
InChI Key: IRIHPXWSQWONCW-UHFFFAOYSA-N
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Description

1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate is a complex organic compound featuring a pyrrolo[3,2-c]pyridine core

Preparation Methods

The synthesis of 1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,2-c]pyridine core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyl and tert-butyl groups: These groups are introduced via alkylation reactions using benzyl chloride and tert-butyl chloride, respectively.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate

InChI

InChI=1S/C21H30N2O5/c1-21(2,3)28-19(25)22-10-9-18-16(12-22)11-17(13-24)23(18)20(26)27-14-15-7-5-4-6-8-15/h4-8,16-18,24H,9-14H2,1-3H3

InChI Key

IRIHPXWSQWONCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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